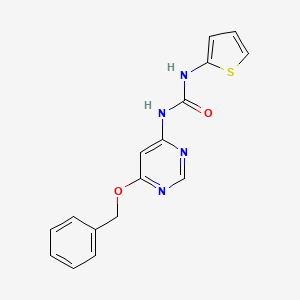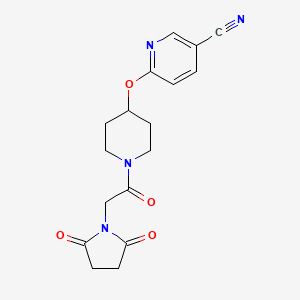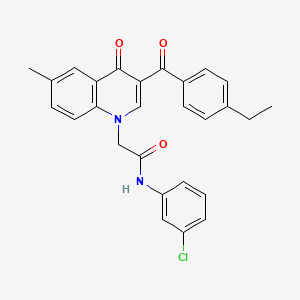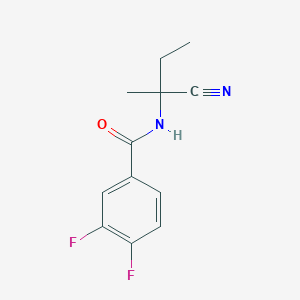
5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as EFPTP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EFPTP exhibits a unique chemical structure that has been found to possess several biological activities, making it a promising candidate for drug design and development.
Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds like 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole, have been extensively studied for their anti-inflammatory and antibacterial properties. Their activity profile varies significantly with the position of the trifluoromethyl group on the pyrazole nucleus. Research has demonstrated the potential of these compounds in medicinal chemistry, particularly in developing novel agents with minimal side effects for treating inflammation and bacterial infections (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Compound Synthesis
The compound serves as a building block for synthesizing various heterocyclic compounds. Its derivatives have been utilized in creating pyrazolo-imidazoles, thiazoles, and other heterocycles. This versatility underscores the significance of 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole and its derivatives in medicinal chemistry and drug development, offering a pathway to novel therapeutic agents with broad applicability (Gomaa & Ali, 2020).
Organometallic Chemistry
In organometallic chemistry, trifluoromethylpyrazoles are instrumental in studying the chemistry of metal complexes, particularly those of Group 5 metals. These complexes are explored for their potential in modeling interactions in metalloproteins and developing new organometallic reactions. The study of such complexes can lead to advancements in catalysis, materials science, and bioinorganic chemistry (Etienne, 1996).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to pyrazole derivatives, highlights the importance of hybrid catalysts in synthesizing medically relevant scaffolds. Research in this area focuses on developing efficient synthetic routes for bioactive molecules, with 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives potentially serving as key intermediates. This work is critical for the pharmaceutical industry in creating new drugs and understanding their mechanisms of action (Parmar, Vala, & Patel, 2023).
Therapeutic Applications
Pyrazoline derivatives, closely related to the compound , have been extensively studied for their therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. These studies highlight the potential of pyrazole-based compounds in developing new treatments for a wide range of diseases, underscoring the importance of 5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole in medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-2-8-3-5-9(6-4-8)10-7-11(17-16-10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCMTJDRCHLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethylphenyl)-3-(trifluoromethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987468.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987472.png)
![N-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2987474.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2987476.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987478.png)
![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine](/img/structure/B2987483.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2987486.png)

![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2987490.png)